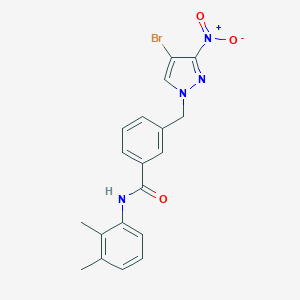![molecular formula C22H30N4O5S B269758 5-(aminosulfonyl)-2-methoxy-N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}benzamide](/img/structure/B269758.png)
5-(aminosulfonyl)-2-methoxy-N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(aminosulfonyl)-2-methoxy-N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}benzamide, also known as AMPPB, is a compound that has been extensively studied for its potential therapeutic applications. It is a selective, non-competitive antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in the regulation of neurotransmitter release in the central nervous system.
科学的研究の応用
5-(aminosulfonyl)-2-methoxy-N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}benzamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, such as anxiety, depression, schizophrenia, and drug addiction. It has also been shown to have potential as a cognitive enhancer and a neuroprotective agent.
作用機序
5-(aminosulfonyl)-2-methoxy-N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}benzamide acts as a selective, non-competitive antagonist of the mGluR7 receptor, which is primarily expressed in the presynaptic terminals of neurons. By blocking the activation of this receptor, 5-(aminosulfonyl)-2-methoxy-N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}benzamide can modulate the release of various neurotransmitters, such as glutamate, GABA, and dopamine. This modulation can have a variety of effects on neuronal signaling, depending on the specific neurotransmitter and brain region involved.
Biochemical and physiological effects:
5-(aminosulfonyl)-2-methoxy-N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}benzamide has been shown to have a variety of biochemical and physiological effects in various animal models and in vitro studies. These include modulation of neurotransmitter release, enhancement of long-term potentiation (LTP) in the hippocampus, and reduction of oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One advantage of using 5-(aminosulfonyl)-2-methoxy-N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}benzamide in lab experiments is its high selectivity for the mGluR7 receptor, which allows for specific modulation of this receptor without affecting other receptors or signaling pathways. However, one limitation is its relatively low potency, which may require higher concentrations or longer exposure times to achieve significant effects.
将来の方向性
There are several potential future directions for research on 5-(aminosulfonyl)-2-methoxy-N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}benzamide. One area of interest is its potential as a therapeutic agent for various neurological and psychiatric disorders, such as anxiety, depression, and addiction. Another area of interest is its potential as a cognitive enhancer or neuroprotective agent. Further studies are needed to elucidate the specific mechanisms underlying these effects and to optimize the pharmacological properties of 5-(aminosulfonyl)-2-methoxy-N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}benzamide for clinical use.
合成法
The synthesis of 5-(aminosulfonyl)-2-methoxy-N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}benzamide involves several steps, starting with the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-(4-(2-methoxyphenyl)-1-piperazinyl)propylamine to form the corresponding amide. The amide is then reacted with sodium sulfonamide to form 5-(aminosulfonyl)-2-methoxy-N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}benzamide. The overall yield of this process is around 20%.
特性
製品名 |
5-(aminosulfonyl)-2-methoxy-N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}benzamide |
|---|---|
分子式 |
C22H30N4O5S |
分子量 |
462.6 g/mol |
IUPAC名 |
2-methoxy-N-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-5-sulfamoylbenzamide |
InChI |
InChI=1S/C22H30N4O5S/c1-30-20-9-8-17(32(23,28)29)16-18(20)22(27)24-10-5-11-25-12-14-26(15-13-25)19-6-3-4-7-21(19)31-2/h3-4,6-9,16H,5,10-15H2,1-2H3,(H,24,27)(H2,23,28,29) |
InChIキー |
XLVOIVRFRFZPTR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3OC |
正規SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B269675.png)
![N'-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]-3,5-dimethoxybenzohydrazide](/img/structure/B269676.png)
![4-bromo-1-methyl-N-{[4-(2-pyridinyl)-1-piperazinyl]carbothioyl}-1H-pyrazole-3-carboxamide](/img/structure/B269677.png)

![2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-(4-methylphenyl)hydrazinecarboxamide](/img/structure/B269682.png)
![1,4-Bis[2-(4-chloro-2-methylphenoxy)propanoyl]-1,4-diazepane](/img/structure/B269684.png)
![N-(2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide](/img/structure/B269687.png)
![2-[1-[4-[2-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]ethyl]piperazin-1-yl]ethylidene]indene-1,3-dione](/img/structure/B269688.png)
![2-Oxo-2-phenylethyl 1-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B269694.png)
![(5Z)-5-[(3-nitroanilino)methylidene]-1-(2-phenylethyl)-3-propan-2-yl-1,3-diazinane-2,4,6-trione](/img/structure/B269696.png)
![3-{4-[(isobutylamino)sulfonyl]phenyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B269697.png)
![N-(2,3-dichlorophenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B269698.png)
![4-{2-[(4-Methylphenyl)sulfonyl]carbohydrazonoyl}phenyl 3-nitro-4-methylbenzenesulfonate](/img/structure/B269699.png)
![2-methoxy-5-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl benzenesulfonate](/img/structure/B269701.png)